molecular formula C13H17NO5 B8370726 3-Tert-butoxycarbonylmethoxy-4-nitrotoluene

3-Tert-butoxycarbonylmethoxy-4-nitrotoluene

Cat. No. B8370726
M. Wt: 267.28 g/mol
InChI Key: RSLOSYMVPFQGEK-UHFFFAOYSA-N
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Patent
US05496843

Procedure details

A mixture of 3-methyl-6-nitrophenol (30.62 g, 200 mmol) and tert-butyl bromacetate (46.8 g, 240 mmol) in acetonitrile (700 mL) in the presence of potassium carbonate (69.1 g, 500 mmol) was refluxed for 2 h. Inorganic materials were removed by filtration and the filtrate was concentrated. The residue was diluted with ethyl acetate, washed with brine, dried over magnesium sulfate, and extensively concentrated in vacuo to give 54.2 g of the title compound (quant): 1H NMR (CDCl3) δ7.82 (d, 1H, J=8.3 Hz), 6.87 (d, 1 H, J=8.3 Hz), 6.74 (s, 1H), 4.65 (s, 2H), 2.40 (s, 3H), 1.47 (s, 9H).
Quantity
30.62 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.Br[CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:17]([O:16][C:14]([CH2:13][O:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9])=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
30.62 g
Type
reactant
Smiles
CC=1C=C(C(=CC1)[N+](=O)[O-])O
Name
Quantity
46.8 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
69.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Inorganic materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
extensively concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)COC=1C=C(C=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 54.2 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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